molecular formula C26H31NO3 B6524205 N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide CAS No. 448228-66-8

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

Cat. No. B6524205
CAS RN: 448228-66-8
M. Wt: 405.5 g/mol
InChI Key: KTPWXDYGTDHITB-UHFFFAOYSA-N
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Description

The compound “N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide” is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and is known for its stability and unique geometric structure . The adamantane core is attached to a 2-methylphenyl group and a 2,4-dimethoxybenzamide group.


Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar N-adamantylated amides has been reported . These compounds are typically synthesized from 1-adamantyl nitrate in sulfuric acid media .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the adamantane core and the various functional groups. Adamantane is known for its stability and resistance to heat and chemical reactions .

Scientific Research Applications

Anti-Dengue Virus Activity

The compound has structural similarities with known Dengue Virus (DENV) inhibitors, such as amantadine and benzsulfonamide derivatives . It has shown significant anti-DENV serotype 2 activity and low cytotoxicity .

Antimicrobial Activity

Adamantane derivatives, including this compound, have been studied for their antimicrobial activities . They have shown potential in combating a range of Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungus Candida albicans .

Anti-Proliferative Activity

The compound has also been investigated for its anti-proliferative activities . This makes it a potential candidate for cancer research and treatment .

4. Use in Synthesis of Biomimetic Chelating Ligands This compound and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands . These ligands can mimic the binding sites of biological macromolecules, making them useful in various biochemical applications .

5. Building Blocks for Conformationally Restricted Peptidomimetics The compound could be considered as a building block for the synthesis of conformationally restricted peptidomimetics . These peptidomimetics can mimic the structure and function of peptides, making them useful in drug discovery .

Use in Radiopharmaceuticals

Due to their strong coordination ability towards a wide range of cations including transition metals and lanthanides, DOTA and its derivatives (which this compound could potentially be a part of) are widely used in the construction of a wide variety of functional molecules for applications in biomedicine, such as therapeutic radiopharmaceuticals .

properties

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-16-8-20(26-13-17-9-18(14-26)11-19(10-17)15-26)4-7-23(16)27-25(28)22-6-5-21(29-2)12-24(22)30-3/h4-8,12,17-19H,9-11,13-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPWXDYGTDHITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

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